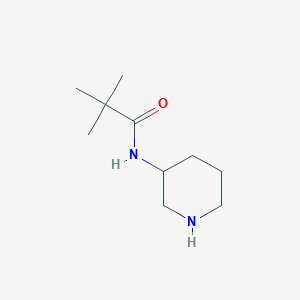

2,2-dimethyl-N-(piperidin-3-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-piperidin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWLHRSKINQNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Spectroscopic and Structural Elucidation of 2,2 Dimethyl N Piperidin 3 Yl Propanamide and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-dimethyl-N-(piperidin-3-yl)propanamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For a molecule such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be critical for tracing the connectivity of the protons within the piperidine (B6355638) ring. For instance, the proton at C3 would show correlations to the adjacent protons at C2 and C4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It allows for the definitive assignment of each carbon atom in the piperidine ring and the pivaloyl group by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key expected correlations would include the protons of the tert-butyl group to the quaternary carbon and the carbonyl carbon of the propanamide moiety, as well as the proton at C3 of the piperidine ring to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. rasayanjournal.co.in For this compound, NOESY could help determine the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the axial and equatorial substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimations based on typical values for similar structures and should be considered illustrative.)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (with H at...) | Key HMBC Correlations (from H at...) |

| Piperidine N-H | ~1.5-3.0 (broad) | - | C2, C6 | C2, C6 |

| Piperidine C2 | ~2.5-3.1 | ~50 | N-H, C3 | C3, C6 |

| Piperidine C3 | ~3.5-4.0 | ~48 | C2, C4, N(amide)-H | C2, C4, C5, C=O |

| Piperidine C4 | ~1.4-1.9 | ~30 | C3, C5 | C2, C5, C6 |

| Piperidine C5 | ~1.4-1.9 | ~25 | C4, C6 | C3, C4, C6 |

| Piperidine C6 | ~2.5-3.1 | ~46 | N-H, C5 | C2, C4, C5 |

| Amide N-H | ~7.0-8.0 (broad) | - | C3 | C3, C=O, C(CH₃)₃ |

| Amide C=O | - | ~178 | - | - |

| C(CH₃)₃ | - | ~39 | - | C=O, CH₃ |

| C(CH₃)₃ | ~1.2 | ~27 | - | C=O, C(CH₃)₃ |

This is an interactive data table. Click on the headers to sort.

Solid-State NMR of this compound Polymorphs

Specific solid-state NMR (ssNMR) studies on this compound or its polymorphs have not been identified in the reviewed literature. However, ssNMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly valuable for studying polymorphism, where a compound exists in multiple crystal forms. Should different polymorphs of this compound be identified, ssNMR could distinguish between them by detecting subtle differences in chemical shifts and internuclear distances that arise from variations in crystal packing and intermolecular interactions. Three-dimensional ssNMR experiments have been successfully applied to study peptides in oriented lipid bilayers, demonstrating the capability of the technique to resolve complex structures. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₁₀H₂₀N₂O, the theoretical exact mass of the neutral molecule is 184.15756 Da. uni.lu

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize and break apart in a predictable manner. The fragmentation of piperidine alkaloids often involves initial losses from substituents on the ring. researchgate.netscielo.br For N-acyl piperidines, cleavage of the amide bond is a common pathway.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 185.1648) would include:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the opening of the ring.

Loss of the pivaloyl group ([C₅H₉O]˙) via cleavage of the amide C-N bond, resulting in a fragment corresponding to the protonated 3-aminopiperidine.

Loss of the tert-butyl group ([C₄H₉]˙, 57 Da) from the pivaloyl moiety, a characteristic fragmentation for pivaloyl-containing compounds.

Fragmentation of the piperidine ring itself, leading to smaller charged fragments.

Table 2: Predicted HRMS Fragments for [C₁₀H₂₀N₂O+H]⁺

| Predicted m/z | Possible Formula | Description of Loss/Fragment |

| 185.1648 | [C₁₀H₂₁N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 128.1124 | [C₇H₁₄N₂]⁺ | Loss of pivaloyl group radical and subsequent rearrangement |

| 85.0862 | [C₅H₁₁N]⁺ | Protonated 3-aminopiperidine fragment after amide bond cleavage |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of the side chain |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

This is an interactive data table. Click on the headers to sort.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

While specific experimental spectra for this compound are not available in the searched literature, the expected vibrational bands can be predicted based on its functional groups and data from similar compounds like N-phenyl propanamide and pivalamide (B147659). researchgate.netnist.gov The amide group gives rise to several characteristic bands, most notably the Amide I and Amide II bands. nih.govresearchgate.net The piperidine ring will exhibit characteristic C-H and N-H stretching and bending vibrations. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (FTIR/Raman)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3350-3250 | N-H Stretch | Secondary Amine (Piperidine), Secondary Amide | Often appears as a broad band. |

| ~3000-2850 | C-H Stretch | Alkane (Piperidine & t-butyl) | Multiple sharp peaks are expected. |

| ~1650-1630 | C=O Stretch (Amide I) | Secondary Amide | Strong absorption in FTIR. |

| ~1560-1530 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide | Characteristic band for secondary amides. |

| ~1470-1450 | C-H Bend | CH₂, CH₃ | Scissoring and asymmetric bending modes. |

| ~1250 | Amide III | C-N Stretch, N-H Bend | A complex band involving multiple vibrations. |

This is an interactive data table. Click on the headers to sort.

X-ray Crystallography of this compound and its Co-crystals/Salts

No crystal structure has been published for this compound itself. However, a detailed crystallographic analysis of the closely related analogue, 2,2-dimethyl-N-(pyridin-3-yl)propanamide , provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.netnih.gov This analogue features an aromatic pyridine (B92270) ring instead of the saturated piperidine ring.

The crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide was determined to be orthorhombic with the space group Pbca. nih.govresearchgate.net A key feature of the molecular structure is that the pyridine ring is inclined to the mean plane of the amide moiety by 17.60 (8)°. researchgate.netnih.govresearchgate.netnih.gov The tert-butyl group was found to be disordered over two sets of sites. nih.govresearchgate.netnih.gov

Table 4: Crystallographic Data for 2,2-dimethyl-N-(pyridin-3-yl)propanamide nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O |

| Formula Weight | 178.23 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

This is an interactive data table. Click on the headers to sort.

Crystal Packing and Intermolecular Interactions

In the crystal of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, the molecules are linked into chains by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, the amide hydrogen (N-H) of one molecule forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule (N—H⋯N). nih.govresearchgate.netnih.gov These chains propagate along the iucr.org crystallographic direction. researchgate.netnih.govnih.gov

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to a phenomenon where different crystal forms are a result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

A comprehensive search of scientific literature and chemical databases reveals a lack of published studies specifically investigating the polymorphic and pseudopolymorphic forms of this compound. While the synthesis and basic characterization of this compound are documented, detailed solid-state characterization and screening for different crystalline forms have not been reported in publicly accessible research.

Therefore, no experimental data on the existence of different polymorphs, solvates, or hydrates of this compound is currently available. The table below is included to illustrate how such data would typically be presented, should it become available through future research.

Table 1: Hypothetical Polymorphic Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Form | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Melting Point (°C) |

| Form I | Monoclinic | P2₁/c | 7.5, 12.3, 18.9, 21.4 | 155 - 157 |

| Form II | Orthorhombic | Pbca | 8.1, 14.2, 19.8, 22.5 | 162 - 164 |

Further research, including crystallization studies under various conditions (e.g., different solvents, temperatures, and pressures) and analysis using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be required to identify and characterize any polymorphic or pseudopolymorphic forms of this compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination of this compound

The molecular structure of this compound contains a stereocenter at the C3 position of the piperidine ring. This chirality means the compound can exist as a pair of enantiomers, (R)- and (S)-2,2-dimethyl-N-(piperidin-3-yl)propanamide. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the analysis of such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. These techniques are highly sensitive to the three-dimensional arrangement of atoms around a chiral center and are therefore powerful tools for determining the enantiomeric purity and absolute configuration of a compound.

Despite the presence of a chiral center, there is no specific experimental data available in the scientific literature regarding the use of CD or ORD for the analysis of this compound. Studies detailing the separation of the enantiomers and their subsequent characterization using chiroptical methods have not been published.

In a typical application, the CD spectrum of each pure enantiomer would be recorded. The spectra would be mirror images of each other. The sign of the Cotton effect (the characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band) can often be correlated with the absolute configuration (R or S) through empirical rules or by comparison with computational predictions. The enantiomeric excess (ee%) of a mixture can be determined by comparing its optical rotation to that of the pure enantiomer.

The table below illustrates the type of data that would be generated from chiroptical analysis of this compound's enantiomers.

Table 2: Hypothetical Chiroptical Data for this compound Enantiomers (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Enantiomer | Specific Rotation [α]D20 (c=1, MeOH) | Key CD Cotton Effect (nm) |

| (R)-isomer | +15.2° | Positive at 210 nm |

| (S)-isomer | -15.1° | Negative at 210 nm |

The determination of the absolute configuration and enantiomeric purity is crucial for the development of chiral compounds, as different enantiomers can exhibit distinct biological activities. Future research involving the chiral separation (e.g., by chiral chromatography) and subsequent analysis of the enantiomers of this compound would be necessary to obtain this important stereochemical information.

Computational and Theoretical Investigations of 2,2 Dimethyl N Piperidin 3 Yl Propanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,2-dimethyl-N-(piperidin-3-yl)propanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed exploration of a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity. For a pharmacologically relevant molecule such as this compound, these theoretical insights are invaluable for rationalizing its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining optimized geometries, conformational energies, and various molecular properties. researchgate.net A key application of DFT is the analysis of conformational preferences, which is crucial for flexible molecules like this compound that can adopt multiple shapes.

The conformational landscape of this molecule is primarily defined by the puckering of the piperidine (B6355638) ring and the orientation of the N-propanamide substituent. The piperidine ring can exist in several conformations, most notably the stable 'chair' form and the more flexible 'boat' and 'twist-boat' forms. The substituent at the 3-position can be oriented in either an axial or equatorial position relative to the ring.

DFT calculations, often performed with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or larger, can predict the relative energies of these different conformers. researchgate.netnih.gov For piperidine derivatives, the chair conformation with the substituent in the equatorial position is typically the most stable, as this arrangement minimizes steric hindrance and unfavorable 1,3-diaxial interactions. nih.gov The axial conformer is generally higher in energy. The energy difference between these states is a critical parameter that influences the molecule's dynamic behavior and its ability to bind to a biological target.

Table 1: Key Conformational Features of this compound

| Feature | Description | Expected Low-Energy State |

|---|---|---|

| Piperidine Ring Pucker | Describes the 3D shape of the saturated ring. | Chair conformation |

| Substituent Orientation | Position of the propanamide group on the piperidine ring. | Equatorial |

| Side Chain Torsion | Rotation around the C-N bond of the amide. | Trans and cis isomers possible, with trans usually favored. |

| Tert-butyl Group Orientation | Rotation of the bulky tert-butyl group. | Staggered conformations to minimize steric clash. |

This interactive table summarizes the primary conformational degrees of freedom for the molecule. The expected lowest energy state for each feature is based on established principles of stereochemistry for piperidine systems. nih.gov

DFT studies also provide access to a wealth of other molecular properties, including bond lengths, bond angles, and vibrational frequencies. mdpi.com Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman data to validate the computed structures. nih.gov For instance, the characteristic vibrational modes such as the N-H stretch of the piperidine ring and amide group, and the C=O stretch of the amide, can be precisely calculated. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for understanding a molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electronic density of a molecule, which visualizes the electrostatic potential on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. The MEP correlates the total charge distribution with properties like dipole moment and electronegativity, providing a visual guide to intermolecular interactions, including hydrogen bonding. nih.gov

For this compound, the MEP surface would be characterized by:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the piperidine ring.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms bonded to the nitrogen atoms (the amide N-H and the piperidine N-H).

Frontier Molecular Orbitals (FMO) The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily polarized.

Table 2: Conceptual FMO Analysis of this compound

| Orbital | Description | Expected Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Primarily localized on the electron-rich regions, such as the nitrogen atoms of the piperidine and amide groups. |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Primarily localized on the electron-deficient regions, particularly the carbonyl carbon of the amide group. |

| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO) | A moderate gap is expected, indicating a balance of stability and reactivity necessary for a drug-like molecule. |

This interactive table outlines the conceptual distribution of the frontier molecular orbitals based on the molecule's functional groups.

These analyses collectively provide a detailed picture of the molecule's electronic character, highlighting the specific atoms and regions involved in potential chemical reactions and intermolecular interactions, which is fundamental to understanding its biological activity.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, revealing insights into their conformational dynamics, solvation, and interactions within complex environments like water or a protein binding site. researchgate.net

Solvation plays a critical role in determining the structure, stability, and function of a molecule. MD simulations in an explicit solvent, such as a box of water molecules, are used to study how the solvent organizes around the solute and influences its conformational preferences.

For this compound, a solvation study would reveal:

Hydrogen Bonding: The formation of hydrogen bonds between the solvent (e.g., water) and the polar groups of the molecule is a key aspect of solvation. Water molecules would act as hydrogen bond donors to the carbonyl oxygen and as acceptors from the amide and piperidine N-H protons. The strength and lifetime of these hydrogen bonds can be quantified from the simulation.

Hydrophobic Solvation: The nonpolar tert-butyl group and parts of the piperidine ring are hydrophobic. Water molecules are expected to form an ordered "cage-like" structure around these regions to minimize disruption of the hydrogen-bonding network. mdpi.com

Solvent Effects on Conformation: The presence of a solvent can alter the relative energies of different conformers. For example, a polar solvent might stabilize a conformer with a larger dipole moment. MD simulations can map these solvent-induced conformational shifts. researchgate.net

Due to its flexibility, this compound exists as an ensemble of different conformations in solution. Standard MD simulations may not be sufficient to explore all relevant conformations, especially if high energy barriers separate them. Enhanced sampling techniques, such as Metadynamics or Replica Exchange Molecular Dynamics, are often employed to overcome this limitation. researchgate.net

These methods accelerate the exploration of the conformational space and allow for the construction of a Free Energy Landscape (FEL) . An FEL is a plot that represents the free energy of the system as a function of one or more collective variables (such as key dihedral angles or the radius of gyration). researchgate.netdovepress.com

The FEL for this compound would likely show:

Energy Minima (Basins): Deep basins on the landscape correspond to the most stable, low-energy conformational states of the molecule (e.g., the equatorial chair conformation). The depth and width of these basins relate to the population of that state.

Transition States (Saddle Points): The paths and energy barriers between these minima represent the transitions between different conformations. The height of these barriers determines the rate at which the molecule can switch between shapes.

Understanding the free energy landscape is crucial because the biologically active conformation—the shape the molecule adopts when it binds to its target—is not necessarily the absolute lowest energy state in solution. The landscape provides a complete thermodynamic and kinetic picture of the molecule's flexibility.

Molecular Docking Studies and Modeling of this compound with Biological Targets (Mechanistic, In Silico Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is a cornerstone of structure-based drug design, providing critical insights into the binding mode and affinity of a potential drug. The compound this compound is known to be a competitive inhibitor of the N-methyl-D-aspartate (NMDA) receptor, likely acting at the glutamate (B1630785) binding site. researchgate.netupenn.eduijlpr.com

A molecular docking study of this compound into the glutamate binding site of an NMDA receptor subunit (e.g., GluN1 or GluN2B) would aim to elucidate the specific interactions that anchor the molecule in the active site. researchgate.netdoi.orgtandfonline.comnih.govnih.gov The process involves:

Preparation: Obtaining the 3D crystal structure of the NMDA receptor and preparing the ligand structure (generating a low-energy 3D conformer). nih.gov

Docking: Using a scoring function, the docking algorithm systematically samples different positions and orientations of the ligand within the binding site to find the most favorable binding poses. tandfonline.com

Analysis: The resulting poses are analyzed to identify key intermolecular interactions.

Based on the structure of this compound and the known characteristics of glutamate binding sites, the following interactions are likely critical for its inhibitory activity:

Table 3: Predicted Interactions of this compound with the NMDA Receptor Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue Type |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Interaction / Salt Bridge | Aspartate (Asp), Glutamate (Glu) |

| Piperidine N-H | Hydrogen Bond (Donor) | Serine (Ser), Threonine (Thr), Asp/Glu |

| Amide N-H | Hydrogen Bond (Donor) | Carbonyl oxygen of peptide backbone |

| Amide Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Arginine (Arg), Serine (Ser), Tyrosine (Tyr) |

| Tert-butyl Group | Hydrophobic (van der Waals) Interaction | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |

This interactive table presents a hypothetical summary of the key molecular interactions predicted from a docking study. The specific amino acid residues would be identified from the actual protein structure.

These docking studies, often complemented by longer MD simulations of the protein-ligand complex, provide a detailed mechanistic hypothesis for how the compound achieves its inhibitory effect. researchgate.net This knowledge is crucial for designing new analogs with improved potency and selectivity.

Ligand-Protein Interaction Prediction for this compound Analogues

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze these interactions at an atomic level. diva-portal.org For analogues of this compound, these methods can elucidate the binding modes and affinities within the active sites of various receptors.

Computational studies on similar piperidine-based compounds have revealed key interaction patterns that are likely relevant for analogues of this compound. For instance, in studies of piperidine derivatives binding to the sigma-1 (S1R) receptor, crucial interactions include bidentate salt bridges between the protonated piperidine nitrogen and acidic residues like glutamate (Glu) and aspartate (Asp). nih.gov Additionally, hydrogen bonds and π-cation interactions with aromatic residues such as phenylalanine (Phe) and tryptophan (Trp) are often observed, contributing significantly to the binding affinity. nih.gov

In the context of designing novel analogues, molecular docking simulations can be employed to screen virtual libraries of compounds against a target protein. The binding energy, a key output of these simulations, provides an estimation of the ligand's affinity for the protein. For example, docking studies of piperidine derivatives against various protein kinases have been used to predict their inhibitory potential. acs.orgresearchgate.net The following table illustrates hypothetical binding energies and key interacting residues for a series of this compound analogues with a putative protein target, based on common interaction patterns seen in related molecules.

| Analogue | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analogue A | -8.5 | Glu172, Asp126, Phe107 | Salt Bridge, π-cation |

| Analogue B | -7.9 | Tyr201, Trp89 | Hydrogen Bond, Hydrophobic |

| Analogue C | -9.2 | Glu172, Phe107, Val150 | Salt Bridge, π-cation, Hydrophobic |

| Analogue D | -8.1 | Asn198, Leu102 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data for illustrative purposes.

Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic stability of the ligand-protein complex over time. diva-portal.org These simulations can reveal how the ligand and protein adapt to each other's presence and the persistence of key interactions, offering a more comprehensive understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.com

These methods build a 3D model of the aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. researchgate.net The variations in these fields are then correlated with the observed biological activities to generate a predictive model. For instance, a QSAR study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors revealed the importance of steric and electrostatic properties for potent inhibition. researchgate.net

The statistical robustness of a QSAR model is assessed through various parameters, such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²_pred). rsc.org A statistically significant QSAR model can be visualized through contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

The following table summarizes typical statistical results from 3D-QSAR studies on piperidine carboxamide analogues, illustrating the predictive power of such models.

| QSAR Model | q² | r² | r²_pred | Field Contributions |

| CoMFA | 0.715 | 0.993 | 0.744 | Steric, Electrostatic |

| CoMSIA | 0.620 | 0.986 | 0.570 | Steric, Electrostatic, Hydrophobic |

| kNN-MFA | 0.844 | - | 0.820 | Steric, Electrostatic |

| CoMSIA | 0.734 | 0.966 | - | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

This table compiles data from various QSAR studies on piperidine derivatives for illustrative purposes. researchgate.netresearchgate.netresearchgate.net

Based on such models, new analogues of this compound could be designed with optimized steric bulk, electrostatic potential, and hydrophobicity to maximize their predicted biological activity.

Prediction of Spectroscopic Parameters using Computational Methods for this compound

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) is a widely used method for this purpose, providing valuable insights into the relationship between molecular structure and spectroscopic properties. scielo.brnih.gov For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its vibrational frequencies.

The process typically involves optimizing the molecular geometry of the compound and then calculating the desired spectroscopic parameters at a specific level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set). scielo.br For flexible molecules like this compound, a conformational search is necessary to identify the lowest energy conformers, and the predicted spectra are often a Boltzmann-weighted average of the spectra of these conformers. uncw.edu

The predicted spectroscopic data can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra. researchgate.net Discrepancies between predicted and experimental data can also provide insights into solvent effects or dynamic processes occurring in solution.

The following table presents a hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

| C=O | 178.5 | 179.2 | -0.7 |

| C(CH₃)₃ | 39.1 | 38.5 | 0.6 |

| C(CH₃)₃ | 27.4 | 27.9 | -0.5 |

| Piperidine C3 | 48.2 | 47.6 | 0.6 |

| Piperidine C2 | 45.8 | 46.5 | -0.7 |

| Piperidine C4 | 29.5 | 30.1 | -0.6 |

| Piperidine C5 | 25.1 | 24.8 | 0.3 |

| Piperidine C6 | 46.3 | 45.9 | 0.4 |

This table presents hypothetical data for illustrative purposes, based on general accuracies of DFT-based NMR predictions. researchgate.netresearchgate.net

Similarly, IR vibrational frequencies can be calculated and compared with experimental spectra, aiding in the assignment of characteristic peaks corresponding to functional groups like the amide C=O stretch and N-H bend. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis for this compound Synthesis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying and characterizing transition states (TS). iaea.org For the synthesis of this compound, which is typically formed through the acylation of 3-aminopiperidine with pivaloyl chloride or a related acylating agent, computational transition state analysis can provide a detailed understanding of the reaction pathway. arabjchem.org

The synthesis involves the nucleophilic attack of the amino group of 3-aminopiperidine on the carbonyl carbon of the acylating agent. DFT calculations can be used to model this reaction, locating the transition state structure and calculating its energy. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For the N-acylation of 3-aminopiperidine, computational studies could investigate factors such as the role of a base (e.g., triethylamine (B128534) or pyridine) in facilitating the reaction by deprotonating the amine or neutralizing the HCl byproduct. arabjchem.org The calculations can also shed light on the stereoselectivity of the reaction if a chiral center is involved.

A typical computational study of a reaction mechanism would involve the following steps:

Geometry optimization of reactants, products, and any intermediates.

Locating the transition state structure connecting the reactants and products.

Performing a frequency calculation to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

The following table provides a hypothetical energy profile for the N-acylation of 3-aminopiperidine, as might be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants (3-aminopiperidine + pivaloyl chloride) | 0.0 |

| Transition State | +15.2 |

| Products (this compound + HCl) | -10.5 |

This table presents hypothetical data for illustrative purposes.

Such computational insights are invaluable for optimizing reaction conditions, such as temperature and choice of solvent or catalyst, to improve the yield and selectivity of the synthesis of this compound and its analogues.

Reactivity, Derivatization, and Analogue Synthesis of 2,2 Dimethyl N Piperidin 3 Yl Propanamide

Functionalization of the Piperidine (B6355638) Ring of 2,2-dimethyl-N-(piperidin-3-yl)propanamide

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and natural products. researchgate.netwikipedia.org Its functionalization is a key strategy in medicinal chemistry to modulate pharmacological profiles.

The secondary amine within the piperidine ring of this compound is a nucleophilic center and a primary site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of piperidine derivatives. mdpi.com

N-Alkylation can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates, under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Another common method is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of substituents. mdpi.com

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction forms a stable N-acyl derivative. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be used to facilitate the formation of an amide bond between the piperidine nitrogen and a carboxylic acid. evitachem.com

These modifications can significantly alter the parent molecule's physicochemical properties, such as basicity, lipophilicity, and steric bulk, which in turn can influence its biological interactions.

Table 1: Examples of N-Alkylation and N-Acylation Reactions for Piperidine Moieties

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkylpiperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acylpiperidine |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Acylpiperidine |

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. The stereochemistry at this position can be crucial for its interaction with biological targets. Stereoselective derivatization aims to introduce new functional groups or modify existing ones while controlling the three-dimensional arrangement of atoms at this chiral center.

Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries. For instance, asymmetric synthesis methodologies can be employed to introduce substituents at positions adjacent to the existing chiral center, influencing the stereochemical outcome of the reaction. rsc.org In fentanyl analogues, which also contain a substituted piperidine ring, the stereochemistry at the 3- and 4-positions significantly impacts potency and receptor selectivity. wikipedia.org Similar principles can be applied to the derivatization of this compound, where controlling the stereochemistry is essential for developing analogues with specific biological activities.

Modification of the core heterocyclic structure through ring expansion or contraction presents a more advanced strategy for generating structural diversity. These reactions alter the fundamental scaffold of the molecule, potentially leading to novel pharmacological properties.

Ring Contraction: Piperidines can be converted to pyrrolidines through various synthetic methods. One approach involves oxidative rearrangement using reagents like phenyliodine(III) diacetate (PIDA), which can proceed through an iminium ion intermediate that is subsequently trapped to yield the five-membered pyrrolidine (B122466) ring. dntb.gov.ua Another method is the boron tribromide-induced ring contraction of 3-oxygenated piperidines. acs.org Photomediated reactions of α-acylated piperidines have also been shown to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov

Ring Expansion: Conversely, pyrrolidines can be expanded to piperidines, a reaction that can be synthetically useful for accessing substituted piperidine structures. researchgate.netacs.org Ring expansion of cyclic epoxy-alcohols or β-amino-alcohols can be induced by reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org These transformations fundamentally alter the ring size and conformation, providing access to a different area of chemical space.

Modifications at the Amide Linkage of this compound

The amide bond is a critical functional group that is both structurally important and susceptible to metabolic cleavage. hyphadiscovery.com Modifications at this linkage are often aimed at improving metabolic stability, modulating hydrogen bonding properties, or altering the conformation of the molecule.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as resistance to enzymatic hydrolysis by proteases and amidases, while retaining or improving biological activity. hyphadiscovery.comnih.govresearchgate.net An amide isostere is a functional group that mimics the key physicochemical properties of the amide bond, such as its size, planarity, and hydrogen bonding capacity. drughunter.com

A variety of heterocyclic rings are employed as amide isosteres. These include:

1,2,3-Triazoles and 1,2,4-Triazoles: These heterocycles can mimic the hydrogen bonding properties of amides and often improve metabolic stability. drughunter.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): These are frequently used to replace amide bonds, as they can emulate the planarity and dipole moment of an amide while offering greater metabolic stability. nih.gov

Thioamides: Replacing the carbonyl oxygen with sulfur results in a thioamide, which alters the hydrogen bond donor/acceptor properties and can impact metabolic stability. hyphadiscovery.com

Trifluoroethylamines: This group can replace the amide carbonyl, providing a different steric and electronic environment and potentially increasing metabolic stability, though it removes the hydrogen bond acceptor capability of the carbonyl oxygen. hyphadiscovery.comdrughunter.com

Table 2: Common Amide Isosteres and Their Properties

| Amide Isostere | Structure Example | Key Properties |

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment of amide, improved metabolic stability. nih.gov | |

| 1,2,3-Triazole | Mimics hydrogen bonding, enhances metabolic stability. hyphadiscovery.comdrughunter.com | |

| Thioamide | Longer C=S bond, weaker hydrogen bond acceptor, stronger donor. hyphadiscovery.com | |

| Trifluoroethylamine | Sterically different from carbonyl, loses H-bond acceptor property. drughunter.com |

Deuterium (B1214612) labeling, the replacement of hydrogen with its heavier isotope deuterium, is a powerful tool in chemical and biological research. chem-station.com This substitution has a minimal impact on the steric and electronic properties of a molecule but can have a significant effect on reaction rates due to the kinetic isotope effect (KIE). chem-station.com

In the context of this compound, deuterium can be strategically incorporated at various positions to:

Elucidate Reaction Mechanisms: By observing how deuterium labeling affects the rate or outcome of a reaction, chemists can gain insights into the mechanism, such as identifying which C-H bonds are broken in the rate-determining step. chem-station.com

Study Metabolic Pathways: Deuterated compounds are widely used to trace the metabolic fate of drugs. acs.org The stronger carbon-deuterium (C-D) bond can slow down metabolism by enzymes like cytochrome P450, a strategy known as "metabolic switching." nih.gov This can help identify sites of metabolic vulnerability.

Serve as Internal Standards: Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior but distinct mass. acs.org

Late-stage H-D exchange reactions, often catalyzed by transition metals like iridium or palladium, allow for the direct replacement of C-H bonds with C-D bonds, providing an efficient route to labeled compounds. acs.orgnih.gov For amides, the hydrogen on the nitrogen can also undergo H/D exchange in the presence of D₂O. acs.org

Synthesis of Structurally Related Analogues of this compound

The synthesis of structurally related analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with modified properties. These modifications can be broadly categorized into substitutions on the piperidine ring and variations of the acyl moiety.

Exploration of Different Piperidine Ring Substitutions

The introduction of substituents onto the piperidine ring of this compound can significantly influence its biological activity and physicochemical properties. Various synthetic strategies have been developed to access substituted piperidine cores, which can then be acylated to yield the desired analogues.

One common approach involves the use of substituted pyridines as starting materials, which are subsequently hydrogenated to form the corresponding substituted piperidines. For instance, methyl-substituted pipecolinates have been synthesized from disubstituted pyridines, leading to cis-piperidines that can be further transformed into their trans-diastereoisomers. organic-chemistry.orgnih.gov This methodology provides access to a range of regio- and diastereoisomers of methyl-substituted piperidines. organic-chemistry.orgnih.gov

Another strategy is the direct functionalization of a pre-formed piperidine ring. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, where the substitution is on the nitrogen atom. wikipedia.org While this modifies the nitrogen, the core piperidine structure can also be altered prior to N-acylation. Reductive amination of N-Boc-piperidin-4-one with various anilines is a versatile method to introduce aryl substituents at the 4-position of the piperidine ring. nih.gov

The table below summarizes some examples of substituted piperidine precursors that could be utilized in the synthesis of analogues of this compound.

| Starting Material | Synthetic Method | Type of Substitution | Reference |

| Disubstituted Pyridines | Hydrogenation | Methyl | organic-chemistry.orgnih.gov |

| N-Boc-piperidin-4-one | Reductive Amination | Aryl (at C-4) | nih.gov |

| Allylic Alcohols | PdII-catalyzed 1,3-chirality transition | Alkyl (at C-2, C-6) | researchgate.net |

| N-allenamides and alkene-tethered oxime ethers | Gold-catalyzed annulation | Various | researchgate.net |

These methods allow for the systematic exploration of the chemical space around the piperidine scaffold, enabling the synthesis of a diverse library of analogues with substituents at various positions of the piperidine ring.

Variation of the Acyl Moiety

Modification of the acyl group of this compound provides another avenue for creating structurally related analogues. The pivaloyl group (2,2-dimethylpropanoyl) can be replaced with a wide range of other acyl groups, which can alter the compound's lipophilicity, steric bulk, and hydrogen bonding capacity.

A straightforward method for varying the acyl moiety is the acylation of 3-aminopiperidine with different acyl chlorides or carboxylic acids. The reaction of 3-aminopiperidine with pivaloyl chloride in the presence of a base like triethylamine yields the parent compound. osti.gov By substituting pivaloyl chloride with other acyl chlorides (R-COCl), a series of N-(piperidin-3-yl)amides can be synthesized. nih.govrsc.org

For instance, the synthesis of N-acyl-N-phenyl ureas of piperidine has been reported, where various acyl groups were introduced. wikipedia.org Similarly, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been prepared with a variety of N-acyl and N-alkyl groups, including benzoyl, adamantanoyl, and cyclohexanoyl groups. wikipedia.org

The table below illustrates the synthesis of different N-(piperidin-3-yl)amides by varying the acylating agent.

| Amine | Acylating Agent | Resulting Acyl Group | Reference |

| 3-Aminopiperidine | Benzoyl chloride | Benzoyl | wikipedia.org |

| 3-Aminopiperidine | Adamantanoyl chloride | Adamantanoyl | wikipedia.org |

| 3-Aminopiperidine | Cyclohexanoyl chloride | Cyclohexanoyl | wikipedia.org |

| 3-Aminopiperidine | Diphenylacetyl chloride | Diphenylacetyl | wikipedia.org |

Furthermore, more complex acyl moieties can be introduced. For example, N-(piperidin-3-yl)pyrimidine-5-carboxamides have been synthesized as renin inhibitors, demonstrating the incorporation of heterocyclic acyl groups. rsc.org The synthesis of these compounds often involves amide coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgresearchgate.net

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is influenced by the constituent piperidine and pivalamide (B147659) functionalities.

Limited specific data exists for the photochemical reactivity of this compound itself. However, studies on related N-acyl piperidines provide insights into potential reaction pathways. A notable photochemical reaction is the oxidative ring-opening of N-pivaloylpiperidine. wur.nl This reaction serves as a model to test the effectiveness of photoreactors and suggests that the piperidine ring can be susceptible to cleavage under photochemical conditions. wur.nl The OH-initiated photo-oxidation of piperidine has been studied, indicating that H-abstraction can occur from both the N-H and C-H bonds, leading to various oxidation products. researchgate.net While the N-acyl group in this compound would prevent direct N-H abstraction, the C-H bonds on the piperidine ring remain susceptible to photochemical oxidation.

The electrochemical reactivity of N-acylpiperidines has been more extensively studied. The electrochemical oxidation of N-acylpiperidines, often referred to as Shono oxidation, typically leads to functionalization at the carbon atom alpha to the nitrogen. rsc.org This process involves a two-electron oxidation to generate an iminium ion intermediate, which can then be trapped by a nucleophile. rsc.org For example, the anodic methoxylation of N-formylpiperidine in a flow electrolysis cell has been shown to be an efficient process.

The table below summarizes the potential photochemical and electrochemical reactions based on studies of related compounds.

| Reaction Type | Substrate Type | Key Transformation | Potential Product Type | Reference |

| Photochemical | N-pivaloylpiperidine | Oxidative ring-opening | Ring-opened products | wur.nl |

| Electrochemical | N-acylpiperidines | Alpha-methoxylation (Shono Oxidation) | α-methoxylated piperidines | |

| Electrochemical | Secondary Piperidines | Alpha-cyanation (mediated) | α-cyanopiperidines |

Electrochemical methods have also been developed for the α-cyanation of secondary piperidines using a catalytic mediator like 9-azabicyclononane N-oxyl (ABNO). This process involves the electrochemical generation of an oxoammonium species that promotes dehydrogenation to a cyclic imine, followed by cyanide addition. While this compound is a secondary amine at the piperidine nitrogen, the presence of the bulky pivaloyl group might influence the feasibility and outcome of such reactions.

C-H Functionalization Strategies for this compound

Direct C-H functionalization of the piperidine ring in this compound offers a powerful and atom-economical approach to synthesize complex analogues. Various strategies have been developed for the C-H functionalization of piperidines, which can be broadly classified as directed and non-directed methods.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidines. organic-chemistry.org The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the nitrogen-protecting group. organic-chemistry.org For instance, C-H functionalization of N-Boc-piperidine can lead to 2-substituted analogues, while the use of N-α-oxoarylacetyl-piperidines can direct functionalization to the 4-position. organic-chemistry.org 3-substituted analogues have been prepared indirectly via cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. organic-chemistry.org

Palladium-catalyzed C-H arylation is another prominent strategy. The use of a directing group on the piperidine nitrogen can facilitate site-selective arylation. For example, the use of a dimethylaminoquinoline amide directing group has been shown to promote C-H arylation at the unactivated C4 position of piperidines. Transannular C-H functionalization of alicyclic amines has also been achieved using palladium catalysis, where the reaction geometry is controlled by the boat conformation of the substrate.

Photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. A photoredox-catalyzed α-amino C-H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes has been reported to proceed with high diastereoselectivity.

The table below provides an overview of different C-H functionalization strategies applicable to piperidine derivatives.

| Method | Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |

| Rhodium-catalyzed C-H insertion | Rhodium catalyst / Diazo compound | C2, C3, C4 | Alkylation/Arylation | organic-chemistry.org |

| Palladium-catalyzed C-H arylation | Palladium catalyst / Directing group | C4 | Arylation | |

| Palladium-catalyzed transannular C-H functionalization | Palladium catalyst | Remote C-H | Arylation | |

| Photoredox-catalyzed C-H arylation | Iridium photocatalyst / Cyano(hetero)arene | Alpha to Nitrogen | Arylation | |

| Radical-mediated δ C-H cyanation | Copper catalyst | Delta to Nitrogen | Cyanation |

These advanced synthetic methods provide a versatile toolbox for the late-stage functionalization of the piperidine core in this compound, enabling the rapid generation of diverse analogues for further investigation.

In Vitro Mechanistic Biological Studies and Target Engagement of 2,2 Dimethyl N Piperidin 3 Yl Propanamide

Exploration of Molecular Targets and Binding Mechanisms (in vitro)

In vitro investigations are fundamental to elucidating the primary molecular targets of a compound and the nature of its interaction with those targets. For 2,2-dimethyl-N-(piperidin-3-yl)propanamide, these studies have identified a specific and potent activity at a key ion channel in the central nervous system.

The primary molecular target of this compound identified through in vitro assays is the N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel. biosynth.com It has been characterized as a potent, selective, and competitive inhibitor of this receptor. biosynth.com The mechanism of this interaction involves the compound binding to the glutamate (B1630785) recognition site on the NMDA receptor channel, which consequently blocks the influx of ions and inhibits neuronal activity. biosynth.com In vitro studies measuring the NMDA receptor current have determined the half-maximal inhibitory concentration (IC50) for this compound to be in the range of 0.5–1 μM. biosynth.com

The characterization of ligands for the NMDA receptor has been significantly advanced by ligand binding assays. springernature.com These assays often use radiolabeled ligands to quantify the interaction of new compounds with the receptor complex. springernature.comreactionbiology.com The discovery of highly potent and selective inhibitors like dizocilpine (B47880) (MK-801) was instrumental in developing reliable binding assays for the NMDA receptor. springernature.com Functional characterization is also commonly performed using electrophysiological techniques, such as the whole-cell patch-clamp method on cell lines expressing specific NMDA receptor subunits (e.g., NR1a/NR2B). nih.gov

While the piperidine (B6355638) scaffold is present in ligands for various receptors, including G-protein coupled receptors (GPCRs), there is no specific data from available in vitro binding assays to suggest that this compound interacts with GPCRs or other ion channels. For instance, structurally related 2-(piperidin-3-yl)phthalimide analogues have been shown to possess affinity for sigma (σ-1, σ-2) and serotonin (B10506) (5HT2A, 5HT2B, 5HT3) receptors, highlighting the scaffold's versatility but not confirming activity for this specific compound. nih.gov

Currently, there is a lack of published in vitro studies evaluating the inhibitory or activating effects of this compound on specific enzyme classes such as kinases, proteases, or carbonic anhydrases. Although piperidine-containing structures have been investigated as inhibitors for various enzymes, including cholinesterases and lipoxygenase, direct enzymatic activity for this particular compound has not been reported. researchgate.net Similarly, while sulfonamide derivatives containing heterocyclic moieties are a major class of carbonic anhydrase inhibitors, the propanamide structure of the target compound does not fit this classic profile. mdpi.comnih.govnih.govmdpi.com

Structure-Activity Relationships (SAR) Based on In Vitro Data for this compound Analogues

The structure-activity relationship (SAR) for the piperidinamide scaffold reveals that minor structural modifications can lead to significant changes in biological targets and potency. The specific combination of a piperidin-3-yl ring and an N-pivaloyl (2,2-dimethylpropanoyl) group appears critical for its activity as an NMDA receptor antagonist.

Key structural comparisons include:

Position of Piperidine Substitution: Changing the amide linkage from the 3-position to the 2-position of the piperidine ring, as seen in N-phenyl-N-(piperidin-2-yl)propionamide derivatives, completely alters the pharmacological profile. nih.gov These analogues display moderate to good binding affinity (Ki values from 4 to 850 nM) and high selectivity for μ-opioid receptors over δ-opioid receptors, with no reported activity at NMDA receptors. nih.gov

N-Acyl Group Modification: Replacing the simple pivaloyl group with a large, rigid phthalimide (B116566) structure, as in 2-(piperidin-3-yl)phthalimides, directs the activity towards inflammatory pathways and different receptor sets. nih.gov These compounds were found to reduce levels of inflammatory markers like nitrite (B80452) and IL-6 in LPS-challenged RAW 264.7 cells and showed binding affinity for sigma and serotonin receptors. nih.gov

Piperidine Nitrogen Substitution: In related scaffolds, substitution on the piperidine nitrogen is a key modulator of activity. For a series of sulfonamides with a piperidine nucleus, N-ethylation was found to decrease their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. researchgate.net This suggests that the unsubstituted secondary amine in the piperidine ring of the target compound may be an important feature for its specific molecular recognition at the NMDA receptor.

The table below summarizes the SAR of piperidinamide analogues based on in vitro data.

| Compound Scaffold | Key Structural Difference from Target Compound | Primary In Vitro Biological Target/Activity | Reference |

| This compound | (Reference Compound) | NMDA Receptor Antagonism | biosynth.com |

| N-phenyl-N-(piperidin-2-yl )propionamide Analogues | Substitution at piperidine C2; N-phenyl group on amide | μ-Opioid Receptor Agonism | nih.gov |

| 2-(Piperidin-3-yl )phthalimide Analogues | Pivaloyl group replaced with a phthalimide moiety | Reduction of inflammatory markers (nitrite, IL-6); Sigma and Serotonin Receptor Binding | nih.gov |

| 4-(Piperidin-1-yl)aniline-based Sulfonamides | Piperidine linked to an aniline (B41778) sulfonamide; N-ethylation on sulfonamide | Acetylcholinesterase/Butyrylcholinesterase Inhibition (activity reduced by N-ethylation) | researchgate.net |

Mechanistic Investigations of Cellular Responses (e.g., signal transduction pathways, reporter gene assays - in vitro only)

As a competitive NMDA receptor antagonist, this compound is expected to modulate cellular responses directly linked to NMDA receptor function. The primary cellular event following NMDA receptor activation is an influx of Ca²⁺ ions. researchgate.netnih.gov Therefore, the most direct cellular consequence of treatment with this compound would be the inhibition of glutamate- and glycine-induced intracellular Ca²⁺ elevation. nih.govresearchgate.net This effect is commonly measured in vitro using calcium-sensitive fluorescent dyes like Fluo-4 in cultured cells. researchgate.net

NMDA receptor-mediated Ca²⁺ influx is a critical trigger for various downstream signal transduction pathways. Overactivation can lead to excitotoxicity and cell death, a process that can be quantified in vitro by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. nih.gov NMDA receptor antagonists are expected to be neuroprotective in such assays by preventing this excitotoxic cascade. nih.gov

Further downstream, NMDA receptor signaling influences gene expression, partly through the modulation of transcription factors like CREB (cAMP response element-binding protein). While no specific reporter gene assay results have been published for this compound, such assays are a standard tool for assessing the transcriptional consequences of NMDA receptor modulation. researchgate.net These assays typically use a reporter gene (e.g., luciferase) under the control of a promoter with response elements sensitive to NMDA receptor signaling, allowing for a quantitative measure of pathway activation or inhibition. researchgate.net

Ligand-Based and Structure-Based Design Principles Applied to this compound Scaffolds

The development of molecules like this compound and its analogues relies on established principles of drug design, which can be broadly categorized as ligand-based or structure-based.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the target is not available, and it relies on the SAR of known active and inactive molecules. jubilantbiosys.com The SAR data for the piperidinamide scaffold (Section 6.2) provides a classic foundation for ligand-based design. From this data, a pharmacophore model for NMDA receptor antagonism could be proposed, likely featuring a basic nitrogen atom in the piperidine ring, a hydrogen-bond-accepting carbonyl group, and a hydrophobic tert-butyl group, all with a specific spatial arrangement. This model could then be used to design new analogues or for virtual screening of compound libraries to find novel chemotypes with similar predicted activity. jubilantbiosys.com

Structure-Based Design: This method leverages the known 3D structure of the molecular target. The NMDA receptor is a complex of several subunits with a well-defined modular architecture, including a ligand-binding domain (LBD) where glutamate binds. nih.gov Since this compound is a competitive inhibitor that binds at the glutamate site, structure-based design is a highly relevant strategy. biosynth.com Computational docking simulations could be used to model the binding pose of the compound within the glutamate pocket of the NMDA receptor's LBD. Such models can rationalize the observed activity, explain the importance of key functional groups (e.g., the pivaloyl group interacting with a hydrophobic pocket or the piperidine amine forming a salt bridge), and guide the design of new analogues with enhanced potency or subtype selectivity. nih.gov

Prodrug Strategies and Bioreversible Derivatives of this compound for Enhanced Biological Probe Delivery

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active compound. nih.govnih.gov This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility or limited permeability across biological membranes like the blood-brain barrier. researchgate.net

For this compound, the secondary amine within the piperidine ring is a prime functional group for the application of a prodrug strategy. This amine can be chemically modified with a bioreversible moiety that masks its polarity, potentially enhancing its lipophilicity and ability to penetrate tissues. Upon reaching the desired biological compartment, the moiety would be cleaved by endogenous enzymes to release the active parent compound.

Common prodrug strategies applicable to secondary amines include the formation of:

N-Acyloxyalkyl or N-Alkoxycarbonyl derivatives: These groups can be designed to be hydrolyzed by esterase enzymes, which are abundant in the body.

N-Phosphoryloxymethyl (POM) or N-Phosphate derivatives: These can improve aqueous solubility and are cleaved by phosphatases.

Carbamates: These can be engineered for varying stability and cleavage rates in vivo.

While no specific prodrugs of this compound have been reported in the literature, the principles of prodrug design are well-established for piperidine-containing pharmaceuticals. google.comresearchgate.net The successful application of such a strategy could significantly improve its utility as a biological probe for studying the NMDA receptor in more complex biological systems. google.com

Advanced Analytical Methodologies Development for 2,2 Dimethyl N Piperidin 3 Yl Propanamide

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation of 2,2-dimethyl-N-(piperidin-3-yl)propanamide

Chromatography is the cornerstone of purity and enantiomeric assessment in chemical analysis. The combination of a mobile phase and a stationary phase allows for the effective separation of the main compound from any related impurities or its stereoisomers.

Since the piperidine (B6355638) ring in this compound contains a stereocenter at the C3 position, the compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. researchgate.net

Method development for chiral separations often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. nih.govnih.gov For basic amines like the piperidine moiety in the target compound, additives to the mobile phase are sometimes necessary to improve peak shape and resolution. However, modern SFC methods often aim for additive-free separations to simplify downstream processing. nih.gov Methanol is often a preferred co-solvent in SFC as it can lead to improved peak shapes for acidic and basic compounds without the need for additives. nih.gov

The development process involves optimizing parameters such as the choice of CSP, mobile phase composition (and additives, if required), flow rate, and temperature to achieve a baseline resolution (Rs > 1.5) between the two enantiomer peaks. nih.gov

Table 1: Example Chiral SFC Method Parameters for Separation of Piperidine-based Enantiomers

| Parameter | Condition |

| Instrument | Supercritical Fluid Chromatography (SFC) System |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Supercritical CO₂ / Co-solvent (e.g., Methanol) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 100 - 150 bar |

| Temperature | 35 - 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

This table represents typical starting conditions for method development based on established principles for separating chiral amines and amides.

Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical regulatory requirement for establishing the quality of a compound. thermofisher.comresearchgate.net Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for this task. ijprajournal.com

GC-MS is particularly suitable for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process or volatile starting materials. thermofisher.comijprajournal.com

LC-MS is a versatile and powerful technique for a wide range of organic impurities. resolvemass.ca It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and tentative identification of impurities even at trace levels based on their mass-to-charge (m/z) ratio. resolvemass.canih.gov More advanced LC-MS/MS techniques can provide structural information through fragmentation patterns, aiding in the definitive identification of unknown impurities. nih.gov

Potential process-related impurities in this compound could include unreacted starting materials (e.g., piperidin-3-amine), reagents, or by-products from side reactions. Degradation impurities might form under specific storage or stress conditions.

Table 2: Potential Process-Related Impurities of this compound and their Molecular Weights

| Compound Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |

| Piperidin-3-amine | C₅H₁₂N₂ | 100.16 | Unreacted starting material |

| Pivalic acid | C₅H₁₀O₂ | 102.13 | Hydrolysis of acylating agent |

| N,N'-carbonyl-di(piperidin-3-yl) | C₁₁H₂₀N₂O | 224.30 | By-product |

This table lists hypothetical impurities based on a potential synthetic route. Identification would be confirmed using techniques like LC-MS.

Quantitative Analysis of this compound in Complex Matrices (e.g., in vitro biological samples)

For studying the behavior of this compound in biological systems, such as in vitro metabolism or cell-based assays, a robust and sensitive quantitative method is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. bioanalysis-zone.comresearchgate.net

Developing an LC-MS/MS method involves several key steps. First, a sample preparation procedure is established to extract the analyte from the complex biological matrix (e.g., plasma, cell lysate) and remove interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). diva-portal.orgwordpress.com

Next, chromatographic conditions are optimized to achieve a short analysis time with good peak shape and separation from matrix components. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to provide better resolution and faster run times. wordpress.com

The final step is the optimization of the mass spectrometer parameters. This is typically done by infusing a pure solution of the analyte into the mass spectrometer. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional selectivity and sensitivity. nih.gov A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. nih.gov

Table 3: Illustrative LC-MS/MS MRM Parameters for this compound

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Mode |

| This compound | 185.2 | Value determined experimentally | Positive |

| Internal Standard (e.g., Deuterated Analog) | Value determined by structure | Value determined experimentally | Positive |

Note: The molecular weight of this compound is 184.28 g/mol biosynth.com. The precursor ion would be the protonated molecule [M+H]⁺. Product ion values must be determined through experimental fragmentation analysis.

Once developed, the analytical method must be rigorously validated to ensure its reliability. Validation is performed according to established regulatory guidelines and typically assesses several key parameters. harvardapparatus.commdpi.com

Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a specific range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting curve, which should be close to 1.0. diva-portal.orgnih.gov

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true values, while precision measures the repeatability of the measurements. They are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.govnih.gov

Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. diva-portal.org

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. mdpi.com

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix. nih.gov

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. diva-portal.orgresearchgate.net

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Should be within acceptable limits to ensure no significant signal suppression or enhancement |

These criteria are based on common industry standards and regulatory guidance.

Solid-State Characterization Techniques for Polymorph Discrimination of this compound

The solid-state form of a compound can significantly impact its physical properties, such as solubility, stability, and melting point. Polymorphism is the ability of a substance to exist in two or more crystalline forms. Characterizing and controlling the polymorphic form is crucial.

Techniques used for solid-state characterization include: